molecular formula C14H15ClN2O3 B3069900 3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol CAS No. 1000348-12-8

3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol

Cat. No.: B3069900
CAS No.: 1000348-12-8
M. Wt: 294.73 g/mol
InChI Key: ZSIVACIDMXSINI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the 6-chloro-[1,3]dioxolo[4,5-g]quinoline-7-ylmethyl group onto the propan-1-ol backbone. Researchers have developed various synthetic routes to access this compound, often utilizing quinoline-based intermediates. Further details on specific synthetic methods can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol reveals a quinoline moiety fused with a dioxolo ring system. The chlorine atom at position 6 adds specificity to its pharmacological interactions. The amino group and propan-1-ol side chain contribute to its biological activity. Refer to Figure 1 for an illustration of the molecular structure .


Physical and Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 230-234°C .

Scientific Research Applications

Conformational Analysis

Studies on similar compounds, such as 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, reveal insights into conformational and configurational disorders. These disorders in the heterocyclic rings, influenced by hydrogen bonding and pi-pi stacking interactions, are significant in understanding the structural dynamics of related compounds (Cuervo, Abonía, Cobo, & Glidewell, 2009).

Synthetic Applications

Advancements in the synthesis of related compounds, such as ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, highlight efficient procedures and improvements in yield. These synthetic methods are crucial for developing intermediates for further chemical transformations (Li, 2015).

Novel Synthesis Techniques

Innovative synthesis techniques for fused quinolines, utilizing intramolecular Friedel–Crafts acylation, demonstrate milder reaction conditions and ease of product isolation. Such methodologies are pivotal in the synthesis of complex quinoline derivatives (Li, Chang, Gao, & Gao, 2008).

Antimalarial Activity

Research into the antimalarial activity of related compounds, such as tebuquine and its derivatives, underscores the importance of structural modifications in enhancing biological activity. These studies provide a foundation for developing new antimalarial drugs (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Anticancer Potential

The development of thiazapodophyllotoxin analogues, such as 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, illustrates the potential of quinoline derivatives in anticancer drug discovery. These compounds showcase a new chemical library for anticancer screening (Li, Lu, Yu, & Yao, 2015).

Properties

IUPAC Name

3-[(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-14-10(7-16-2-1-3-18)4-9-5-12-13(20-8-19-12)6-11(9)17-14/h4-6,16,18H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIVACIDMXSINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=CC(=C(N=C3C=C2O1)Cl)CNCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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